molecular formula C11H13NO2 B1311122 (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester CAS No. 63492-82-0

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester

Cat. No. B1311122
CAS RN: 63492-82-0
M. Wt: 191.23 g/mol
InChI Key: ACEPYLDNGYGKDY-JTQLQIEISA-N
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Description

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester is a compound that belongs to the tetrahydroquinoline family, which is known for its diverse biological activities and presence in various natural products. The compound's structure includes a tetrahydroquinoline core with a carboxylic acid methyl ester at the second position. This structure is significant in medicinal chemistry and can be used as a building block for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of substituted tetrahydroquinoline carboxylic esters, including those similar to (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester, has been achieved through a diastereoselective process. This process involves several steps starting from methyl (2-nitrophenyl)acetate, followed by alkylation, ozonolysis, and a catalytic hydrogenation that triggers a tandem sequence. This sequence includes the reduction of the nitro group, condensation with the side chain carbonyl, reduction of the nitrogen intermediate, and reductive amination with formaldehyde. The method yields high diastereoselectivity and the products are isolated as single diastereomers with high yield .

Molecular Structure Analysis

The absolute configuration of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been determined through chemical correlation and oxidation processes. The S configuration was established by correlating the compound with known configurations of related molecules. This information is crucial for understanding the molecule's three-dimensional orientation, which is important for its biological activity and interaction with other molecules .

Chemical Reactions Analysis

The esterification reaction of a related compound, 2-methylquinoline-3-carboxylic acid, has been studied to optimize the reaction conditions. Although this reaction involves a different position on the quinoline ring, it provides insight into the reactivity of quinoline carboxylic acids. The optimized conditions involve the use of ethanol and concentrated H2SO4 as a catalyst, resulting in a high yield of the ester product. This study demonstrates the potential for efficient esterification of quinoline carboxylic acids, which could be applicable to the synthesis of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester are not detailed in the provided papers, the general properties of tetrahydroquinoline derivatives can be inferred. These compounds typically exhibit good stability and can be manipulated through various chemical reactions due to the presence of reactive functional groups such as the ester and the nitrogen in the tetrahydroquinoline ring. The solubility, melting point, and other physical properties would depend on the specific substituents and stereochemistry of the compound.

Scientific Research Applications

  • Scientific Field: Emulsifiers

    • Application Summary : Methyl esters are used in the production of sugar-based emulsifiers . These emulsifiers have applications in foods, detergents, cosmetics, and personal care products .
    • Methods of Application : A reaction with a fatty acid methyl ester converts N-methyl glucamine to the corresponding fatty acid amide .
    • Results or Outcomes : The use of these natural emulsifiers contributes excellent physicochemical properties and functional characteristics to the products .
  • Scientific Field: Lipid Analysis

    • Application Summary : Methyl esters are used in the structural characterization of unusual fatty acids with double and triple bonds .
    • Methods of Application : Fatty acid methyl esters are separated by reversed-phase HPLC with an acetonitrile mobile phase . In the APCI source, acetonitrile forms reactive species, which add to double and triple bonds to form [M + C 3 H 5 N] +• ions .
    • Results or Outcomes : This approach was applied to fatty acids with isolated, cumulated, and conjugated double bonds and triple bonds .
  • Scientific Field: Organic Synthesis

    • Application Summary : Esters of carboxylic acids, including methyl esters, are useful synthetic precursors in organic synthesis . They are also important building blocks in pharmaceuticals and agrochemicals .
    • Methods of Application : The specific methods of application can vary widely depending on the specific reaction or synthesis being performed .
    • Results or Outcomes : The outcomes also vary widely, but in general, these esters are used to create a wide range of bioactive compounds .
  • Scientific Field: Biofuels

    • Application Summary : Methyl esters, particularly fatty acid methyl esters (FAMEs), are widely used in the production of biodiesel . Biodiesel is a renewable, biodegradable, and non-toxic fuel that can be used in diesel engines .
    • Methods of Application : FAMEs for biodiesel are typically produced through a process called transesterification, where triglycerides (found in vegetable oils or animal fats) react with methanol in the presence of a catalyst .
    • Results or Outcomes : The use of biodiesel can help reduce greenhouse gas emissions and dependence on fossil fuels .
  • Scientific Field: Analytical Chemistry

    • Application Summary : Methyl esters are used in gas chromatography, a common analytical technique used to separate and analyze compounds that can be vaporized without decomposition .
    • Methods of Application : In gas chromatography, samples are converted into methyl esters (a process known as derivatization) to make them more volatile and thermally stable .
    • Results or Outcomes : This allows for more accurate analysis of complex mixtures, such as those found in environmental samples or food products .
  • Scientific Field: Medicine

    • Application Summary : Methyl esters are used in the synthesis of various pharmaceuticals . They can act as prodrugs, compounds that are metabolized in the body to produce the active drug .
    • Methods of Application : The specific methods of application can vary widely depending on the specific drug being synthesized .
    • Results or Outcomes : The outcomes also vary widely, but in general, these esters are used to create a wide range of bioactive compounds .
  • Scientific Field: Polymer Chemistry

    • Application Summary : Methyl esters are used in the synthesis of polyesters, which are widely used in textiles, packaging, and coatings .
    • Methods of Application : The esterification reaction between a dicarboxylic acid and a diol forms a polyester . Methyl esters can be used as starting materials in this process .
    • Results or Outcomes : The resulting polyesters have a wide range of properties depending on the specific reactants used, making them suitable for a variety of applications .

Future Directions

The study and application of esters, including “(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester”, continue to be a significant area of research in chemistry. They are commonly used in various fields, including chemistry, biochemistry, and mass spectrometry . Future research may focus on developing new synthesis methods, studying their reactions, and exploring their potential applications in various industries.

properties

IUPAC Name

methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEPYLDNGYGKDY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426116
Record name Methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester

CAS RN

63492-82-0
Record name Methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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